molecular formula C18H10S2 B1632907 10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene

10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene

Cat. No.: B1632907
M. Wt: 290.4 g/mol
InChI Key: BRSOTWFOYHMQHJ-UHFFFAOYSA-N
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Description

Benzo[1,2-b:5,4-b’]bis1benzothiophene is an aromatic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its fused ring structure, which includes two benzothiophene units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-b:5,4-b’]bis1benzothiophene typically involves the formation of the fused ring system through cyclization reactions. One common method involves the use of triflic acid-induced ring-closure reactions. For example, starting from a precursor such as 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene, the compound can be synthesized through a series of steps involving lithiation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production methods for Benzo[1,2-b:5,4-b’]bis1 the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-b:5,4-b’]bis1benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzo[1,2-b:5,4-b’]bis1benzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[1,2-b:5,4-b’]bis1benzothiophene is primarily related to its electronic properties. The compound’s fused ring structure allows for extensive π-conjugation, which facilitates electron delocalization. This property is crucial for its function as an organic semiconductor, where it can efficiently transport charge carriers. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with various cellular components through π-π stacking and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,2-b:5,4-b’]bis1benzothiophene is unique due to its extended π-conjugation and the presence of two benzothiophene units, which enhance its electronic properties. This makes it particularly suitable for applications in organic electronics, where high charge carrier mobility and stability are essential .

Properties

Molecular Formula

C18H10S2

Molecular Weight

290.4 g/mol

IUPAC Name

10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene

InChI

InChI=1S/C18H10S2/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-16(12)20-18(14)10-17(13)19-15/h1-10H

InChI Key

BRSOTWFOYHMQHJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)SC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)SC5=CC=CC=C54

Origin of Product

United States

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